Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate
Overview
Description
Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate is a chiral compound with significant potential in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a vinyl group and a carboxylate ester. The stereochemistry of the compound is defined by the (2S,5S) configuration, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate precise control over reaction conditions, leading to higher purity and reduced by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents.
Major Products:
Epoxides and Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Halogenated Compounds: From substitution reactions.
Scientific Research Applications
Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes or receptors, influencing biochemical pathways. The vinyl group can participate in conjugation reactions, enhancing the compound’s reactivity and facilitating its incorporation into larger molecular structures.
Comparison with Similar Compounds
Methyl (2S,5S)-5-ethylpyrrolidine-2-carboxylate: Similar structure but with an ethyl group instead of a vinyl group.
Methyl (2S,5S)-5-propylpyrrolidine-2-carboxylate: Contains a propyl group, leading to different reactivity and applications.
Uniqueness: Methyl (2S,5S)-5-vinylpyrrolidine-2-carboxylate is unique due to its vinyl group, which imparts distinct reactivity patterns compared to its alkyl-substituted counterparts
Properties
IUPAC Name |
methyl (2S,5S)-5-ethenylpyrrolidine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h3,6-7,9H,1,4-5H2,2H3/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXSBIOUYKUTEH-RQJHMYQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](N1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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